molecular formula C12H18N2O4 B1409470 2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid CAS No. 1648864-60-1

2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid

Cat. No. B1409470
M. Wt: 254.28 g/mol
InChI Key: SEWRHQAYZOBQOH-UHFFFAOYSA-N
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Description

2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid is a chemical compound with the empirical formula C10H17NO4 . It is a heterocyclic building block .


Synthesis Analysis

The synthesis of compounds similar to 2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid involves the use of tert-butyloxycarbonyl (Boc) as a protecting group for the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . Another method involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid often involve the use of the tert-butyloxycarbonyl (Boc) group for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Scientific Research Applications

  • Synthesis and Protection of Building Blocks

    The compound plays a role in the synthesis of aldehyde building blocks, which are protected as acid-labile N-Boc N,O-acetals. These building blocks are used in combinatorial solid-phase synthesis for creating novel peptide isosteres (Groth & Meldal, 2001).

  • Chemical Synthesis and Reaction Optimization

    In another study, the compound was synthesized through a reaction involving tert-butoxycarbonyl-L-ornithine, demonstrating its utility in creating specific amino acid derivatives (Maity & Strömberg, 2014).

  • Application in Organic Synthesis

    It has been used in the synthesis of various organic compounds, such as in the preparation of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcasing its role in organic chemistry (Wang Yu-huan, 2009).

  • Mechanistic Studies in Chemical Reactions

    The compound has been involved in studies exploring the mechanism of tert-butyloxycarbonyl (Boc) group migration, aiding in understanding chemical reaction processes (Xue & Silverman, 2010).

  • Development of Enantiomerically Pure Compounds

    Research has also focused on its use in the enantioselective synthesis of neuroexcitant analogs, contributing to the field of stereochemistry (Pajouhesh et al., 2000).

  • Quantitative Analysis in Peptide Synthesis

    The compound is also significant in the quantitative analysis of tert-butyloxycarbonyl groups in amino acid and peptide derivatives, highlighting its importance in peptide synthesis and analysis (Ehrlich-Rogozinski, 1974).

Safety And Hazards

The safety data sheet for a similar compound, {2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-thiazol-4-yl} acetic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-11(2,3)18-10(17)14-5-4-12(7-13,8-14)6-9(15)16/h4-6,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWRHQAYZOBQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166876
Record name 3-Cyano-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid

CAS RN

1648864-60-1
Record name 3-Cyano-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1648864-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-1-[(1,1-dimethylethoxy)carbonyl]-3-pyrrolidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901166876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(Tert-butoxycarbonyl)-3-cyanopyrrolidin-3-yl)acetic acid
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